molecular formula C15H22ClNO B291674 4-chloro-N-(2-ethylhexyl)benzamide

4-chloro-N-(2-ethylhexyl)benzamide

Cat. No. B291674
M. Wt: 267.79 g/mol
InChI Key: WCQSENGNTVLFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-ethylhexyl)benzamide, also known as Chloroethylclonidine (CEC), is a chemical compound that belongs to the class of imidazoline receptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethylhexyl)benzamide involves its binding to imidazoline receptors, which are located in the brain and other tissues. Imidazoline receptors are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and pain perception. By binding to these receptors, 4-chloro-N-(2-ethylhexyl)benzamide can modulate these processes and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-ethylhexyl)benzamide are largely dependent on its binding to imidazoline receptors. It has been shown to have hypotensive effects, as well as the ability to stimulate insulin secretion. It has also been shown to have analgesic effects and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(2-ethylhexyl)benzamide in lab experiments is its high affinity for imidazoline receptors, which allows for precise modulation of these receptors. However, one limitation is that its effects may be dependent on the specific imidazoline receptor subtype being targeted. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.

Future Directions

There are several potential future directions for the study of 4-chloro-N-(2-ethylhexyl)benzamide. One area of interest is its potential use in the treatment of hypertension, diabetes, and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more selective imidazoline receptor agonists may allow for more precise targeting of specific physiological processes.

Synthesis Methods

The synthesis of 4-chloro-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-chloro-N-(2-ethylhexyl)benzamide as a white solid with a melting point of 80-82°C.

Scientific Research Applications

4-chloro-N-(2-ethylhexyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and pain perception. As such, it has been studied for its potential applications in the treatment of hypertension, diabetes, and chronic pain.

properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

4-chloro-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C15H22ClNO/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)

InChI Key

WCQSENGNTVLFDR-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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